molecular formula C7H9N3O3 B13808462 methyl 5-(2-amino-2-oxoethyl)-1H-imidazole-4-carboxylate CAS No. 56039-07-7

methyl 5-(2-amino-2-oxoethyl)-1H-imidazole-4-carboxylate

Cat. No.: B13808462
CAS No.: 56039-07-7
M. Wt: 183.16 g/mol
InChI Key: GITIHRSWGFMTBJ-UHFFFAOYSA-N
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Description

Methyl 5-(2-amino-2-oxoethyl)-1H-imidazole-4-carboxylate is a chemical compound with a unique structure that includes an imidazole ring, an amino group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-amino-2-oxoethyl)-1H-imidazole-4-carboxylate typically involves the reaction of imidazole derivatives with amino acids or their esters. One common method is the condensation of 5-methylimidazole-4-carboxylic acid with glycine methyl ester under acidic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-amino-2-oxoethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in organic solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Methyl 5-(2-amino-2-oxoethyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-(2-amino-2-oxoethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-amino-2-oxoethyl)-1H-imidazole-4-carboxylate:

    5-Methylimidazole-4-carboxylic acid: A precursor in the synthesis of the target compound.

    Glycine methyl ester: Another precursor used in the synthesis.

Uniqueness

This compound stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity

Properties

CAS No.

56039-07-7

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 5-(2-amino-2-oxoethyl)-1H-imidazole-4-carboxylate

InChI

InChI=1S/C7H9N3O3/c1-13-7(12)6-4(2-5(8)11)9-3-10-6/h3H,2H2,1H3,(H2,8,11)(H,9,10)

InChI Key

GITIHRSWGFMTBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC=N1)CC(=O)N

Origin of Product

United States

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